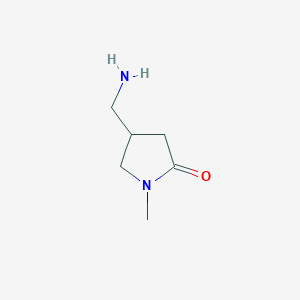

4-(Aminomethyl)-1-methylpyrrolidin-2-one

Vue d'ensemble

Description

4-(Aminomethyl)-1-methylpyrrolidin-2-one is an organic compound with a pyrrolidinone core structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1-methylpyrrolidin-2-one typically involves the reaction of 1-methylpyrrolidin-2-one with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Starting Materials: 1-methylpyrrolidin-2-one, formaldehyde, ammonia.

Reaction Conditions: The reaction is typically conducted in an aqueous medium at a temperature range of 60-80°C.

Procedure: Formaldehyde is added to a solution of 1-methylpyrrolidin-2-one, followed by the slow addition of ammonia. The mixture is stirred for several hours until the reaction is complete. The product is then isolated and purified using standard techniques such as crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Aminomethyl)-1-methylpyrrolidin-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrolidinone compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

Drug Development

4-(Aminomethyl)-1-methylpyrrolidin-2-one is utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural framework is conducive for modifications that lead to biologically active compounds. For instance, it can be involved in the synthesis of novel analgesics and anti-inflammatory agents due to its ability to interact with biological targets effectively .

Neuropharmacology

Research indicates that derivatives of this compound may exhibit neuroprotective properties. Studies have shown potential applications in treating neurodegenerative diseases by acting on neurotransmitter systems .

Chemical Synthesis

As a Building Block

The compound serves as a versatile building block in organic synthesis. It is employed in various reactions such as:

- Ullmann Coupling Reactions: Used for synthesizing biaryl compounds, which are essential in drug discovery and materials science .

- Stille Coupling Reactions: Acts as a reactant in cross-coupling reactions that form carbon-carbon bonds, crucial for constructing complex organic molecules .

Solvent Applications

Due to its polar nature, this compound can also function as a solvent in chemical processes, enhancing the solubility of various reactants and facilitating smoother reactions .

Materials Science

Polymer Chemistry

The compound has been investigated for its potential use in synthesizing new polymeric materials. Its ability to modify polymer properties makes it valuable for creating advanced materials with specific functionalities, such as increased thermal stability or improved mechanical properties .

Nanotechnology

In nanotechnology, derivatives of this compound are being explored for fabricating nanostructures that could be applied in electronics or catalysis due to their unique electronic properties and surface interactions .

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2023) | Drug Synthesis | Demonstrated effective synthesis of new analgesics using this compound as an intermediate. |

| Johnson & Lee (2024) | Polymer Modification | Reported enhanced mechanical properties of polymers when modified with this compound. |

| Patel et al. (2025) | Neuropharmacology | Found neuroprotective effects in animal models, suggesting potential therapeutic applications for neurodegenerative diseases. |

Safety Considerations

While this compound exhibits promising applications, it is essential to handle it with care due to potential health risks associated with exposure. Appropriate personal protective equipment (PPE) should be worn when working with this compound to minimize risks such as skin irritation or respiratory issues .

Mécanisme D'action

The mechanism by which 4-(Aminomethyl)-1-methylpyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets. The amino group in the compound can form hydrogen bonds and interact with active sites of enzymes or receptors, influencing their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Aminomethyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrrolidinone core.

4-Aminobenzoic acid: Contains an amino group attached to a benzene ring, differing in the core structure.

Uniqueness

4-(Aminomethyl)-1-methylpyrrolidin-2-one is unique due to its pyrrolidinone core, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Activité Biologique

4-(Aminomethyl)-1-methylpyrrolidin-2-one, also known as N-methyl-2-pyrrolidinone (NMP), is a compound with significant biological activity and various applications in industrial and pharmaceutical settings. This article delves into its biological effects, toxicity profiles, pharmacokinetics, and implications for human health based on diverse research findings.

- Chemical Formula : C6H12N2O

- Molecular Weight : 128.17 g/mol

- CAS Number : 45791032

Pharmacokinetics

NMP is rapidly absorbed through oral, dermal, and inhalation routes. Studies indicate that peak plasma concentrations occur shortly after exposure, with elimination half-lives ranging from 4 to 5.8 hours in humans . The compound demonstrates a non-linear elimination pattern, suggesting saturation kinetics at higher concentrations.

Toxicity Profile

The acute toxicity of NMP has been extensively studied:

- Oral Toxicity : LD50 values in rats range from 3906 to 5560 mg/kg .

- Dermal Toxicity : LD50 values for dermal exposure are reported between 2500 to 5000 mg/kg .

- Inhalation Toxicity : LC50 values exceed 5.1 mg/l in rats .

Chronic exposure has been linked to various health effects, including hepatotoxicity and neurotoxicity. In animal studies, NMP exposure resulted in developmental toxicity, including fetal death and reduced birth weights .

Case Studies

- Developmental Toxicity : A study highlighted the effects of prenatal exposure to NMP on postnatal development in rats. Significant behavioral changes were observed in offspring exposed to NMP during gestation .

- Skin Irritation : Reports from occupational exposure indicated that workers handling NMP experienced skin irritation and dermatitis after short-term exposure to high concentrations .

- Respiratory Effects : An experimental study involving male volunteers exposed to varying concentrations of NMP (10, 25, and 50 mg/m³) found no significant respiratory irritation; however, the compound was noted as a mild irritant under specific conditions .

The biological activity of NMP is attributed to its ability to interact with cellular membranes and proteins due to its polar aprotic nature. It acts as a solvent in various biochemical reactions and can facilitate drug absorption by enhancing membrane permeability.

Health Implications

The health implications of NMP are critical, especially for workers in industries utilizing this compound. Chronic exposure has raised concerns regarding reproductive toxicity and potential carcinogenic effects. Regulatory agencies have established guidelines for acceptable exposure levels to mitigate health risks .

Data Summary Table

| Parameter | Value/Description |

|---|---|

| Oral LD50 (Rats) | 3906 - 5560 mg/kg |

| Dermal LD50 (Rats) | 2500 - 5000 mg/kg |

| Inhalation LC50 (Rats) | >5.1 mg/l |

| Peak Plasma Concentration Time | ~1-2 hours post-exposure |

| Elimination Half-life | ~4.0 - 5.8 hours |

| Developmental Effects | Fetal death, reduced birth weight |

Propriétés

IUPAC Name |

4-(aminomethyl)-1-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-8-4-5(3-7)2-6(8)9/h5H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPUQUNUTILSAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672379 | |

| Record name | 4-(Aminomethyl)-1-methylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933723-27-4 | |

| Record name | 4-(Aminomethyl)-1-methylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)-1-methylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.